molecular formula C11H9NO B1330729 4-(1H-Pyrrol-1-yl)benzaldehyde CAS No. 23351-05-5

4-(1H-Pyrrol-1-yl)benzaldehyde

Cat. No.: B1330729
CAS No.: 23351-05-5
M. Wt: 171.19 g/mol
InChI Key: VMNADOXDGZJTBJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H9NO. It is characterized by the presence of a pyrrole ring attached to a benzaldehyde moiety.

Mechanism of Action

Result of Action

Some studies have shown that similar compounds exhibit significant activity against certain bacteria

Action Environment

The action, efficacy, and stability of 4-(1H-Pyrrol-1-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1H-Pyrrol-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Pyrrol-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrrol-1-yl)benzaldehyde
  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 4-(1H-Pyrrol-1-yl)benzyl alcohol

Uniqueness

4-(1H-Pyrrol-1-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the pyrrole ring relative to the aldehyde group can significantly influence its reactivity and interaction with other molecules .

Properties

IUPAC Name

4-pyrrol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNADOXDGZJTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344680
Record name 4-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23351-05-5
Record name 4-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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